2-(Hydroxymethyl)benzamide
Overview
Description
2-(Hydroxymethyl)benzamide: is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, where a hydroxymethyl group is attached to the ortho position of the benzene ring
Mechanism of Action
Target of Action
o-(Hydroxymethyl)benzamide, also known as 4-hydroxymethyl benzamide (HMBA), is primarily used as a linker in the synthesis of peptides . It plays a crucial role in the development of C-terminally modified peptides, which are of significant interest in medicinal chemistry due to their impact on peptide binding, stability, and selectivity in binding to enzymes .
Mode of Action
The mode of action of HMBA involves the nucleophilic cleavage of the ester bond in solid phase linked peptide esters . This process provides peptides that are C-terminally functionalized as esters, amides, and thioesters . The cleavage occurs via a nucleophilic substitution reaction by attack on the carbonyl group of the ester, leading to cleavage between the oxygen and the carbonyl group . This allows for the modification of the C-terminal with various nucleophiles in the cleavage step .
Biochemical Pathways
The biochemical pathways affected by HMBA primarily involve the synthesis of C-terminally modified peptides . The cleavage of the ester bond in peptide esters of HMBA leads to a variety of C-terminally modified peptides . These peptides can then be used in various biochemical applications, including the preparation of bioactive peptides and small proteins .
Pharmacokinetics
It’s worth noting that the properties of the resulting peptides, including their absorption, distribution, metabolism, and excretion (adme) properties, would be influenced by the nature of the c-terminal modifications introduced by hmba .
Result of Action
The primary result of HMBA’s action is the production of C-terminally modified peptides . These peptides can have a variety of biological effects, depending on their specific structures and modifications . For example, the nature of the C-terminal is important in medicinal chemistry, as it impacts peptide binding, affects stability, and provides selectivity in binding to enzymes .
Action Environment
The action of HMBA is influenced by the conditions under which the peptide synthesis reactions are carried out . For example, the choice of nucleophile used in the cleavage step can affect the types of C-terminal modifications that are introduced . Additionally, environmental factors such as temperature and pH can also influence the efficiency of the reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzamide typically involves the reaction of benzamide with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde, followed by intramolecular cyclization to form the hydroxymethyl group at the ortho position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: o-(Carboxymethyl)benzamide.
Reduction: o-(Hydroxymethyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Hydroxymethyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action.
Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of high-performance materials.
Comparison with Similar Compounds
Benzamide: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.
o-(Methoxymethyl)benzamide: Contains a methoxymethyl group instead of a hydroxymethyl group, which affects its reactivity and biological activity.
p-(Hydroxymethyl)benzamide: The hydroxymethyl group is at the para position, leading to different steric and electronic properties.
Uniqueness: 2-(Hydroxymethyl)benzamide is unique due to the presence of the hydroxymethyl group at the ortho position. This positioning allows for specific interactions with molecular targets and provides a site for further chemical modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-(hydroxymethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4,10H,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULWBFLPUAFFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187481 | |
Record name | o-(Hydroxymethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33832-98-3 | |
Record name | 2-(Hydroxymethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33832-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(Hydroxymethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033832983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33832-98-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-(Hydroxymethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(hydroxymethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Hydroxymethyl)benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3EGS6MXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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